![molecular formula C32H31N7 B14961478 6-[4-(diphenylmethyl)piperazin-1-yl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine](/img/structure/B14961478.png)
6-[4-(diphenylmethyl)piperazin-1-yl]-N,N'-diphenyl-1,3,5-triazine-2,4-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[4-(diphenylmethyl)piperazin-1-yl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine is a complex organic compound that features a piperazine ring and a triazine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-[4-(diphenylmethyl)piperazin-1-yl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. One common method includes the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines . Deprotection of these intermediates followed by selective intramolecular cyclization can yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the above-mentioned synthetic routes to ensure high yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
6-[4-(diphenylmethyl)piperazin-1-yl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce various amine derivatives.
Applications De Recherche Scientifique
6-[4-(diphenylmethyl)piperazin-1-yl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it a candidate for drug development.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mécanisme D'action
The mechanism of action of 6-[4-(diphenylmethyl)piperazin-1-yl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine involves its interaction with molecular targets such as enzymes or receptors. The piperazine ring can mimic the structure of natural ligands, allowing the compound to bind to specific sites and modulate biological activity. The triazine ring may also contribute to the compound’s binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cetirizine: A second-generation antihistamine with a similar piperazine structure.
Levocetirizine: An enantiomer of cetirizine with enhanced pharmacological properties.
Aripiprazole: An antipsychotic drug featuring a piperazine ring.
Uniqueness
6-[4-(diphenylmethyl)piperazin-1-yl]-N,N’-diphenyl-1,3,5-triazine-2,4-diamine is unique due to the combination of its piperazine and triazine rings, which confer distinct chemical and biological properties. This dual-ring structure allows for versatile interactions with various molecular targets, making it a valuable compound for research and development.
Propriétés
Formule moléculaire |
C32H31N7 |
|---|---|
Poids moléculaire |
513.6 g/mol |
Nom IUPAC |
6-(4-benzhydrylpiperazin-1-yl)-2-N,4-N-diphenyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C32H31N7/c1-5-13-25(14-6-1)29(26-15-7-2-8-16-26)38-21-23-39(24-22-38)32-36-30(33-27-17-9-3-10-18-27)35-31(37-32)34-28-19-11-4-12-20-28/h1-20,29H,21-24H2,(H2,33,34,35,36,37) |
Clé InChI |
YGOXLOXHJYJBMN-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1C2=NC(=NC(=N2)NC3=CC=CC=C3)NC4=CC=CC=C4)C(C5=CC=CC=C5)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


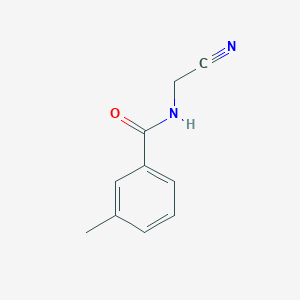
![Ethyl 5,7-dimethyl-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B14961416.png)
![2-{[4-(2-Methoxyphenyl)piperazin-1-yl]carbonyl}phenyl acetate](/img/structure/B14961417.png)
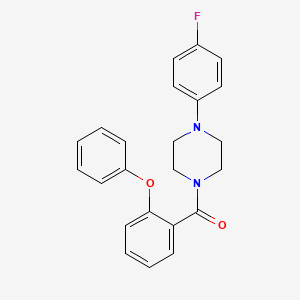
![7-ethyl-1-(4-methoxyphenyl)-8-methyl-3-(2-morpholinoethyl)-1,2,3,4-tetrahydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14961428.png)
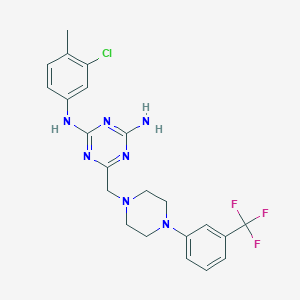
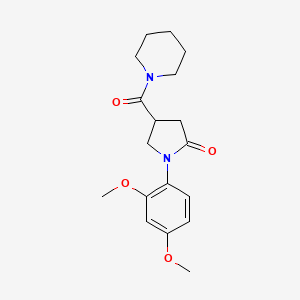
![2,2,4,7-Tetramethyl-6-[2-(morpholin-4-yl)pyrimidin-4-yl]-1,2,3,4-tetrahydroquinoline](/img/structure/B14961440.png)
![7-(5-chloro-2-methoxyphenyl)-3-(3-chlorophenyl)-2-methylpyrazolo[5,1-c]pyrido[4,3-e][1,2,4]triazin-6(7H)-one](/img/structure/B14961448.png)
![N,N'-Bis[cyanomethyl]terephthalamide](/img/structure/B14961462.png)
![4-(2-chloro-5-nitrophenyl)-2-[(2,3-dichlorophenyl)amino]-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one](/img/structure/B14961468.png)
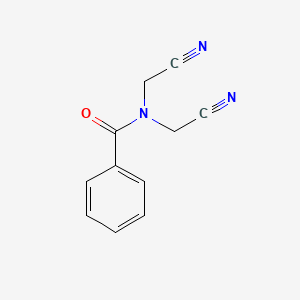
![4'-methyl-2-[(4-phenoxyphenyl)amino]-2'-(pyrrolidin-1-yl)-4,5'-bipyrimidin-6(1H)-one](/img/structure/B14961490.png)
![N-[5-(2-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B14961496.png)
